molecular formula C7H12IN3 B11849509 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine

5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B11849509
M. Wt: 265.09 g/mol
InChI Key: RQOPLNPSTNYISH-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 5-(tert-Butyl)-1H-pyrazol-3-amine.

    Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine using halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride, copper(I) bromide, or sodium iodide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 5-(tert-Butyl)-1H-pyrazol-3-amine.

    Substitution: Formation of halogenated derivatives such as 5-(tert-Butyl)-4-fluoro-1H-pyrazol-3-amine.

Scientific Research Applications

5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The presence of the tert-butyl group and iodine atom can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine
  • 5-(tert-Butyl)-4-bromo-1H-pyrazol-3-amine
  • 5-(tert-Butyl)-4-fluoro-1H-pyrazol-3-amine

Uniqueness

5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

5-tert-butyl-4-iodo-1H-pyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11)

InChI Key

RQOPLNPSTNYISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)I

Origin of Product

United States

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